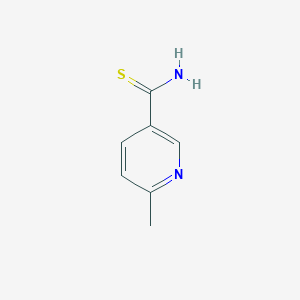

6-Methylpyridine-3-carbothioamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylpyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHUDUMOCHYQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372599 | |

| Record name | 6-methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-57-3 | |

| Record name | 6-methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 6-Methylpyridine-3-carbothioamide (CAS No. 175277-57-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-3-carbothioamide, with CAS number 175277-57-3, is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group and a carbothioamide functional group. While detailed independent studies on this specific molecule are not extensively published, its significance is highlighted by its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly dipeptidyl peptidase-IV (DPP-IV) inhibitors. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its application in medicinal chemistry, with a focus on its role in the development of DPP-IV inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 175277-57-3 | N/A |

| Molecular Formula | C₇H₈N₂S | [1] |

| Molecular Weight | 152.22 g/mol | [1] |

| Melting Point | 193 °C | N/A |

| Boiling Point | 274.1 °C at 760 mmHg | N/A |

| Density | 1.212 g/cm³ | N/A |

| LogP | 1.02422 | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis

Proposed Experimental Protocol: Thionation of 6-Methylnicotinonitrile

This proposed method is based on the well-established reaction of nitriles with a source of hydrogen sulfide.

Materials:

-

6-Methylnicotinonitrile

-

Hydrogen sulfide (gas or in a suitable solvent like pyridine/triethylamine)

-

Pyridine (as solvent and base)

-

Triethylamine (as base)

-

Diethyl ether or other suitable organic solvent for precipitation

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 6-methylnicotinonitrile in a suitable solvent system, such as a mixture of pyridine and triethylamine.

-

Cool the reaction mixture in an ice bath.

-

Bubble hydrogen sulfide gas through the solution for a period of several hours, or add a saturated solution of hydrogen sulfide in pyridine. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into cold water or an acidic solution to neutralize the bases.

-

The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Collect the precipitate by filtration or concentrate the organic extracts under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and solvent choice.

Biological Activity and Mechanism of Action

While direct biological studies on this compound are scarce, its primary known role is as a crucial building block in the synthesis of more complex molecules with defined biological activities.

Intermediate in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A Chinese patent (CN1713907A) discloses the use of this compound as a commercially available starting material for the synthesis of N-substituted pyrrolidine derivatives that act as inhibitors of dipeptidyl peptidase-IV (DPP-IV)[1].

DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism is a cornerstone for the treatment of type 2 diabetes.

The logical relationship of this compound in this context can be visualized as a starting point in a multi-step synthesis leading to the final DPP-IV inhibitor.

Potential for Broader Biological Activities

The pyridine carbothioamide scaffold is present in various compounds with a range of biological activities. While not specific to this compound, this provides a rationale for future investigation into its own potential pharmacological profile.

-

Anticancer Activity: Some pyridine carbothioamide derivatives have been investigated as potential anticancer agents.

-

Urease Inhibition: Certain pyridine carboxamide and carbothioamide derivatives have shown inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori.

Conclusion

This compound is a valuable chemical intermediate, most notably in the synthesis of DPP-IV inhibitors for the management of type 2 diabetes. While its own biological activity has not been extensively characterized, its structural motifs suggest that it could be a scaffold for the development of new therapeutic agents. Further research into its synthesis optimization and direct biological evaluation is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

6-Methylpyridine-3-carbothioamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a carbothioamide group. This molecule holds potential interest in medicinal chemistry and materials science due to the known biological activities of related pyridine and thioamide compounds. This technical guide provides a detailed overview of its molecular structure, physicochemical properties, a putative synthesis protocol, and a proposed workflow for its characterization.

Molecular Structure and Formula

The molecular structure of this compound consists of a pyridine ring with a methyl group at the 6-position and a carbothioamide group at the 3-position.

-

Chemical Formula: C₇H₈N₂S[1]

-

IUPAC Name: this compound

-

CAS Number: 175277-57-3[1]

-

Molecular Weight: 152.22 g/mol [1]

-

SMILES: CC1=NC=C(C=C1)C(=S)N[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | 193 °C | Experimental |

| Boiling Point | 274.1 °C at 760 mmHg | Experimental |

| Density | 1.212 g/cm³ | Experimental |

| Refractive Index | 1.642 | Experimental |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicted[1] |

| logP (Octanol-Water Partition Coefficient) | 1.02422 | Predicted[1] |

| Hydrogen Bond Donors | 1 | Predicted[1] |

| Hydrogen Bond Acceptors | 2 | Predicted[1] |

| Rotatable Bonds | 1 | Predicted[1] |

Experimental Protocols

Proposed Synthesis of this compound from 6-Methylnicotinonitrile

Objective: To synthesize this compound by the reaction of 6-methylnicotinonitrile with a sulfur source.

Materials:

-

6-Methylnicotinonitrile

-

Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas

-

Pyridine or another suitable aprotic solvent (e.g., DMF)

-

Triethylamine (if using H₂S)

-

Methanol or Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Sodium bicarbonate (NaHCO₃) for neutralization

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using H₂S), dissolve 6-methylnicotinonitrile in a suitable solvent such as pyridine or DMF.

-

Addition of Sulfur Reagent:

-

Method A (using Sodium Hydrosulfide): Add a molar excess (typically 1.5 to 2 equivalents) of sodium hydrosulfide to the solution.

-

Method B (using Hydrogen Sulfide): In the presence of a base such as triethylamine (2-3 equivalents), bubble hydrogen sulfide gas through the solution at a steady rate.

-

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

If using pyridine as a solvent, it can be removed under reduced pressure.

-

Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to the literature value.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been extensively reported. However, the broader class of pyridine carbothioamides has shown promise in several therapeutic areas. Analogous compounds have been investigated for their:

-

Anticancer Properties: Some pyridine carbothioamides act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] Others have shown inhibitory activity against enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[8][9]

-

Anti-inflammatory Effects: Certain pyridine carbothioamide analogs have demonstrated anti-inflammatory activity in vivo.[10]

-

Enzyme Inhibition: Thioamide-containing compounds are known to inhibit various enzymes, including urease.[11]

-

Antimicrobial Activity: Some pyridine derivatives have been reported to possess antibacterial and antifungal properties.[12][13][14]

Given these precedents, a logical starting point for investigating the biological activity of this compound would be to screen it for cytotoxicity against a panel of cancer cell lines and to assess its potential as an inhibitor of enzymes relevant to cancer or inflammatory diseases.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: A hypothetical mechanism of anticancer action via tubulin polymerization inhibition.

References

- 1. chemscene.com [chemscene.com]

- 2. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of 2,2'-bipyridyl-6-carbothioamide: a ribonucleotide reductase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 9. 2,2'-Bipyridyl-6-carbothioamide and its ferrous complex: their in vitro antitumoral activity related to the inhibition of ribonucleotide reductase R2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Methylpyridine-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-3-carbothioamide is a member of the pyridine carbothioamide class of compounds, which has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. While specific research on this compound is limited, extensive studies on structurally related pyridine carbothioamide and thiosemicarbazone derivatives have revealed a range of potential therapeutic targets. This technical guide consolidates the existing knowledge on these related compounds to illuminate the probable mechanisms of action and therapeutic applications of this compound. The primary focus of this document is to provide a comprehensive overview of potential molecular targets, present available quantitative data for analogous compounds, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Introduction

Pyridine carbothioamides are a versatile class of heterocyclic compounds characterized by a pyridine ring linked to a carbothioamide group (-C(=S)NH2). The presence of nitrogen and sulfur atoms in the functional group allows these molecules to act as effective ligands for metal ions and to participate in various biological interactions. This structural feature is believed to be central to their diverse pharmacological activities, which include urease inhibition, anticancer, antimicrobial, and anti-inflammatory effects. This guide will explore the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. Pyridine carbothioamide derivatives have emerged as potent urease inhibitors.[1][2][3]

Mechanism of Action: The proposed mechanism involves the chelation of the nickel ions in the active site of the urease enzyme by the carbothioamide group. This interaction disrupts the enzyme's catalytic activity. Molecular docking studies suggest that hydrogen bonding, π-π stacking, and van der Waals interactions also contribute to the binding of these inhibitors to the enzyme.[1]

Quantitative Data for Related Compounds:

| Compound | IC50 (µM) against Urease | Reference |

| Pyridine carbothioamide with ortho-CH3 substitution | 6.41 ± 0.023 | [1][3] |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 | [1][2] |

| Pyridine carbothioamide with ortho-Br substitution | 3.13 ± 0.034 | [1] |

| Pyridine carbothioamide with ortho-OCH3 substitution | 4.21 ± 0.022 | [1] |

| Pyridine carbothioamide with ortho-F substitution | 4.93 ± 0.012 | [1] |

| Thiourea (Standard) | 18.93 ± 0.004 | [1] |

Anticancer Activity

Several pyridine carbothioamide and thiosemicarbazone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The proposed mechanisms are often multifactorial.

Certain sulfonamide-functionalized pyridine carbothioamides have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Data for Related Compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

| Sulfonamide-PCA Derivative 3 | MCF-7 | 1.2 | [4] |

| PC-3 | 1.5 | [4] | |

| HepG2 | 4.9 | [4] | |

| Sulfonamide-PCA Derivative 5 | MCF-7 | 2.8 | [4] |

| PC-3 | 2.3 | [4] | |

| HepG2 | 5.1 | [4] | |

| Colchicine (Reference) | MCF-7 | 2.4 | [4] |

| PC-3 | 5.2 | [4] | |

| HepG2 | 29.4 | [4] |

Thiosemicarbazones, which share a similar functional motif with carbothioamides, are known to inhibit ribonucleotide reductase (RR) and topoisomerase IIα.[6] RR is crucial for DNA synthesis, and its inhibition depletes the pool of deoxyribonucleotides necessary for DNA replication. Topoisomerase IIα is involved in managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis. The mechanism of RR inhibition is often linked to the chelation of iron, a necessary cofactor for the enzyme's activity.[6]

Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[7][8] SHP2 is a critical regulator of cell proliferation pathways and immune checkpoint signaling in various cancers.

Quantitative Data for a Related Compound:

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| C6 | SHP2 | 0.13 | MV-4-11 | 3.5 | [7][8] |

Antimicrobial Activity

Derivatives of 6-methylpyridine have shown antibacterial activity.[9] While the exact mechanism for this compound is not elucidated, related compounds exhibit antimicrobial effects, potentially through metal chelation or inhibition of essential microbial enzymes.

Anti-inflammatory Activity

Pyridine carbothioamide analogs have demonstrated anti-inflammatory potential.[10] Molecular docking studies suggest that these compounds may inhibit cyclooxygenase (COX-1 and COX-2) and human nitric oxide synthase, key enzymes in the inflammatory cascade.

Experimental Protocols

Urease Inhibition Assay

A common method for determining urease inhibitory activity is the indophenol method.[11]

-

Enzyme Preparation: Jack bean urease is typically used. A stock solution of the enzyme is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a urea solution.

-

Incubate for another period (e.g., 30 minutes).

-

Stop the reaction and determine the amount of ammonia produced using the indophenol method. This involves adding a phenol-nitroprusside reagent and an alkaline hypochlorite solution, which react with ammonia to form a colored indophenol complex.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Thiourea is commonly used as a standard inhibitor.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Conclusion

While direct experimental data on this compound is scarce, the wealth of information available for structurally similar pyridine carbothioamide and thiosemicarbazone derivatives provides a strong foundation for predicting its potential therapeutic targets. The primary targets appear to be urease for anti-ulcer applications and a range of cancer-related proteins, including tubulin, ribonucleotide reductase, topoisomerase IIα, and SHP2, for oncological applications. Furthermore, its potential as an antimicrobial and anti-inflammatory agent warrants investigation. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of this compound's biological activities. Further research is crucial to validate these potential targets and to fully elucidate the therapeutic promise of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

In Silico ADME Profile of Pyridine Carbothioamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) profile of pyridine carbothioamide compounds. As a class of molecules with demonstrated therapeutic potential, understanding their drug-like properties is crucial for further development.[1] This document summarizes key in silico ADME parameters, details the computational methodologies used for their prediction, and presents the data in a clear, comparative format.

Introduction to Pyridine Carbothioamides and In Silico ADME

Pyridine carbothioamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as urease inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] The core structure, featuring a pyridine ring linked to a carbothioamide moiety, provides a versatile scaffold for chemical modification to optimize therapeutic efficacy.

Before advancing promising compounds to preclinical and clinical trials, a thorough evaluation of their ADME properties is essential. In silico ADME profiling offers a rapid and cost-effective method to predict the pharmacokinetic and pharmacodynamic behavior of drug candidates. These computational models assess properties such as oral bioavailability, membrane permeability, metabolic stability, and potential toxicity, thereby guiding the selection and optimization of lead compounds.

In Silico ADME Prediction Workflow

The in silico prediction of ADME properties for pyridine carbothioamide compounds typically follows a structured workflow. This process begins with the two-dimensional structure of the molecule, which is then used as input for various computational models to calculate a suite of physicochemical and pharmacokinetic parameters.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of pyridine carbothioamide derivatives are fundamental to their ADME profile. Key parameters include molecular weight (MW), lipophilicity (log P), and topological polar surface area (TPSA). These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to assess the potential for oral bioavailability.

A study on a series of pyridine carboxamide and carbothioamide derivatives demonstrated that these compounds generally exhibit favorable physicochemical properties for oral drug administration.[2] The in silico analysis indicated high gastrointestinal (GI) absorption and good oral bioavailability for all synthesized molecules.[2]

Table 1: In Silico Physicochemical and Drug-Likeness Properties of Pyridine Carbothioamide Derivatives

| Compound ID | Molecular Formula | MW ( g/mol ) | TPSA (Ų) | iLogP | H-bond Acceptors | H-bond Donors | Molar Refractivity | Rotatable Bonds | Lipinski Violations |

| Rx-1 | C7H8N4S | 180.23 | 91.93 | 1.18 | 4 | 2 | 50.84 | 2 | 0 |

| Rx-2 | C8H10N4S | 194.26 | 91.93 | 1.57 | 4 | 2 | 55.46 | 3 | 0 |

| Rx-3 | C8H9FN4S | 212.25 | 91.93 | 1.30 | 4 | 2 | 51.52 | 2 | 0 |

| Rx-4 | C8H9BrN4S | 273.16 | 91.93 | 1.93 | 4 | 2 | 58.74 | 2 | 0 |

| Rx-5 | C8H10N4OS | 210.26 | 101.16 | 1.05 | 5 | 2 | 56.02 | 3 | 0 |

| Rx-6 | C7H7ClN4S | 214.68 | 91.93 | 1.83 | 4 | 2 | 55.46 | 2 | 0 |

Data extracted from a study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors.[2]

Pharmacokinetic Properties

In silico tools can predict various pharmacokinetic parameters, providing insights into how a compound is absorbed, distributed, metabolized, and excreted.

Absorption

High gastrointestinal (GI) absorption is a desirable property for orally administered drugs. The pyridine carbothioamide derivatives in a cited study were predicted to have high GI absorption.[2] This is often correlated with favorable physicochemical properties, as outlined in Table 1.

Distribution

The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and the ability to cross biological membranes like the blood-brain barrier (BBB). While specific in silico data on the distribution of pyridine carbothioamides is not detailed in the provided search results, the iLogP values suggest a moderate lipophilicity, which is often associated with good distribution characteristics.

Metabolism

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs. In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. Inhibition of CYP enzymes can lead to drug-drug interactions.

Table 2: In Silico Pharmacokinetic and Medicinal Chemistry Properties of Pyridine Carbothioamide Derivatives

| Compound ID | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Lead-Likeness | Synthetic Accessibility |

| Rx-1 | High | No | No | No | Yes | Yes | No | Yes | No | 2.15 |

| Rx-2 | High | No | No | No | Yes | Yes | No | Yes | No | 2.30 |

| Rx-3 | High | No | No | No | Yes | Yes | No | Yes | No | 2.31 |

| Rx-4 | High | No | No | No | Yes | Yes | No | Yes | No | 2.45 |

| Rx-5 | High | No | No | No | Yes | Yes | No | Yes | No | 2.46 |

| Rx-6 | High | No | No | No | Yes | Yes | No | Yes | No | 2.31 |

Data extracted from a study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors.[2]

Excretion

Predictions regarding the excretion pathways of pyridine carbothioamides were not explicitly detailed in the provided search results. This would typically involve assessing the likelihood of renal or biliary clearance.

Experimental Protocols for In Silico ADME Prediction

The in silico ADME and drug-likeness properties of the pyridine carbothioamide derivatives were reportedly evaluated using the SwissADME online server.[2]

General Protocol for In Silico ADME Prediction using SwissADME:

-

Compound Input: The 2D structure of the pyridine carbothioamide derivative is drawn using a chemical drawing tool or provided as a SMILES (Simplified Molecular Input Line Entry System) string.

-

Submission: The structure is submitted to the SwissADME web server.

-

Computation: The server calculates a wide range of parameters, including:

-

Physicochemical Properties: Molecular Weight, Formula, TPSA, iLogP (a physics-based method for LogP calculation), Molar Refractivity.

-

Lipophilicity: Consensus Log P o/w.

-

Water Solubility: Log S (ESOL).

-

Pharmacokinetics: GI absorption (passive), BBB permeation, P-glycoprotein substrate prediction, and inhibition of major Cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

-

Drug-Likeness: Evaluation based on Lipinski's (Rule of Five), Ghose, Veber, Egan, and Muegge rules.

-

Medicinal Chemistry: Lead-likeness, synthetic accessibility score, and alerts for undesirable chemical functionalities.

-

-

Data Analysis: The output is provided in a comprehensive table, allowing for the analysis and comparison of the ADME properties of the submitted compounds.

Conclusion

The in silico ADME profiling of pyridine carbothioamide compounds suggests that this class of molecules possesses favorable drug-like properties.[2] The analyzed derivatives generally adhere to Lipinski's Rule of Five, exhibit high predicted gastrointestinal absorption, and have acceptable physicochemical characteristics for oral bioavailability.[2] While some compounds are predicted to be inhibitors of certain CYP450 enzymes, which warrants further investigation, the overall in silico ADME profile is promising for their continued development as therapeutic agents. These computational predictions provide a strong foundation for guiding further experimental studies to validate the ADME properties of this important class of compounds.

References

Spectroscopic Profile of 6-Methylpyridine-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylpyridine-3-carbothioamide. Due to the limited availability of experimentally verified spectra in the public domain, this document presents a combination of predicted and expected data based on established spectroscopic principles and data from analogous compounds. This guide is intended to support research and development activities by providing a robust spectroscopic profile of the target molecule.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.7 | s | - |

| H4 | 7.9 - 8.1 | dd | ~8.0, 2.0 |

| H5 | 7.2 - 7.4 | d | ~8.0 |

| CH₃ | 2.5 - 2.7 | s | - |

| NH₂ | 9.0 - 10.0 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | 195 - 205 |

| C6 | 158 - 162 |

| C2 | 148 - 152 |

| C4 | 135 - 138 |

| C3 | 130 - 134 |

| C5 | 123 - 126 |

| CH₃ | 23 - 26 |

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (thioamide) | 3400 - 3100 | Medium-Strong, Broad | Stretching |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (methyl) | 2980 - 2850 | Medium | Stretching |

| C=N (pyridine ring) | 1600 - 1550 | Medium-Strong | Stretching |

| C=C (pyridine ring) | 1500 - 1400 | Medium-Strong | Stretching |

| C=S (thioamide) | 1250 - 1020 | Strong | Stretching |

| N-H (thioamide) | 1650 - 1620 | Medium | Bending |

| C-H (methyl) | 1465 - 1435 | Medium | Bending |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| Exact Mass | 152.04082 Da |

| Ionization Mode | Electron Ionization (EI) |

| Predicted [M+H]⁺ | 153.04810 |

| Predicted [M+Na]⁺ | 175.03004 |

Predicted Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak (m/z = 152). Key fragmentation pathways may include the loss of the thioamide group or parts of it (e.g., loss of ·SH, CS, or NH₂), and fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

-

¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

-

Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[2] A drop of this solution is placed on a salt plate (e.g., KBr, NaCl).[2][3] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR instrument. A background spectrum of the clean, empty salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced into the ion source, often after separation by gas chromatography (GC) for volatile compounds. The sample is first vaporized.

-

Ionization: In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the molecule to lose an electron, forming a molecular ion (M⁺·), and often induces fragmentation.[4][5]

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

6-Methylpyridine-3-carbothioamide: An In-depth Technical Guide on a Member of a Promising Class of Bioactive Compounds

An Important Note on Data Availability: As of late 2025, detailed historical and experimental data specifically for 6-Methylpyridine-3-carbothioamide is not extensively available in the public scientific literature. Therefore, this guide will provide a comprehensive overview of the broader class of pyridine carbothioamides, to which this compound belongs. This contextual information offers valuable insights into its potential properties and areas of application. Specific data for this compound is presented where available.

Introduction to Pyridine Carbothioamides

Pyridine carbothioamides are a class of organic compounds characterized by a pyridine ring substituted with a carbothioamide group (-C(=S)NH2). This structural motif has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. The pyridine ring, a common scaffold in pharmaceuticals, combined with the versatile chemistry of the thioamide group, has led to the development of numerous derivatives with potential therapeutic applications.[1][2][3]

Discovery and Historical Context: The Legacy of Ethionamide

The story of pyridine carbothioamides in medicine is intrinsically linked to the development of antitubercular drugs. A pivotal moment in this history was the discovery of ethionamide in 1956.[4] Ethionamide, or 2-ethylpyridine-4-carbothioamide, emerged as a critical second-line treatment for tuberculosis, particularly against multi-drug resistant strains of Mycobacterium tuberculosis.[5]

The success of ethionamide spurred further research into related pyridine thioamides and amides, leading to the synthesis and investigation of a wide array of derivatives.[6] This exploration was driven by the desire to understand the structure-activity relationships, improve efficacy, and overcome resistance mechanisms.[7] While the specific discovery of this compound is not well-documented, it is a product of this broader scientific endeavor to explore the chemical space around the pyridine carbothioamide scaffold.

Physicochemical Properties of this compound

While extensive experimental data is limited, some basic physicochemical properties of this compound have been reported.

| Property | Value | Source |

| CAS Number | 175277-57-3 | [8] |

| Molecular Formula | C₇H₈N₂S | [8] |

| Molecular Weight | 152.22 g/mol | [8] |

| Synonym | 3-Carbamothioyl-6-methylpyridine | [8] |

Synthesis of Pyridine Carbothioamides: A General Overview

The synthesis of pyridine carbothioamides can be achieved through several routes. A common and straightforward method involves the reaction of a corresponding cyanopyridine with hydrogen sulfide. This reaction typically proceeds via nucleophilic addition of a hydrosulfide species to the nitrile carbon.

A generalized experimental protocol for the synthesis of a pyridine carbothioamide from a cyanopyridine is as follows:

Materials:

-

Substituted cyanopyridine (e.g., 6-methyl-3-cyanopyridine)

-

Hydrogen sulfide (gas or a donor like sodium hydrosulfide)

-

Base catalyst (e.g., pyridine, triethylamine)

-

Solvent (e.g., ethanol, pyridine)

Procedure:

-

A solution of the starting cyanopyridine is prepared in a suitable solvent containing a basic catalyst in a reaction vessel equipped for gas introduction.

-

Hydrogen sulfide gas is bubbled through the stirred solution at a controlled temperature. Alternatively, a hydrogen sulfide donor is added portion-wise.

-

The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve removing excess hydrogen sulfide, concentrating the solvent, and precipitating the product by acidification.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure pyridine carbothioamide.

Biological Activities of the Pyridine Carbothioamide Class

The pyridine carbothioamide scaffold is associated with a wide spectrum of biological activities, highlighting its potential in drug discovery.

Antitubercular Activity

As previously mentioned, the foundational biological activity of this class is its antitubercular effect. Ethionamide, a pyridine-4-carbothioamide, functions as a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][7][9] It is plausible that other pyridine carbothioamide derivatives, including this compound, could exhibit similar mechanisms of action.

Anticancer Activity

Numerous studies have reported the anticancer properties of various pyridine carbothioamide derivatives.[1][10] These compounds have demonstrated cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Antifungal and Antimicrobial Activities

Derivatives of pyridine carboxamide, a closely related class, have shown promising antifungal activity, with some compounds inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[11] The broader class of pyridine derivatives has also been explored for general antimicrobial properties.[2]

Other Biological Activities

The versatility of the pyridine carbothioamide scaffold is further demonstrated by reports of other biological activities, including anti-inflammatory and anti-urease properties.[1]

Future Directions

While the broader class of pyridine carbothioamides has shown significant therapeutic potential, the specific properties of this compound remain largely unexplored in the public domain. Future research efforts could focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthesis protocol for this compound, along with comprehensive characterization data.

-

Biological Screening: A thorough evaluation of its activity across a range of biological targets, including cancer cell lines, microbial strains, and specific enzymes.

-

Mechanism of Action Studies: Elucidation of how this compound exerts its biological effects at a molecular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand how structural modifications impact its biological activity.

The rich history and diverse bioactivities of the pyridine carbothioamide family suggest that this compound could be a valuable compound for further investigation in the field of drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethionamide - Wikipedia [en.wikipedia.org]

- 5. What is Ethionamide used for? [synapse.patsnap.com]

- 6. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethionamide: A “new” first-line drug for Tuberculosis? | Working Group for New TB Drugs [newtbdrugs.org]

- 8. chemscene.com [chemscene.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylpyridine-3-carbothioamide: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring functionalized with a methyl group and a carbothioamide moiety. This molecule serves as a valuable building block in medicinal chemistry due to the versatile reactivity of the carbothioamide group and the established pharmacological importance of the pyridine scaffold. The presence of nitrogen and sulfur atoms provides multiple points for hydrogen bonding and coordination, making it an attractive core for designing molecules with specific biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in drug development, with a focus on its role as a precursor to bioactive molecules.

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is presented in Table 1. This data is crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

Table 1: Physicochemical and Computational Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Carbamothioyl-6-methylpyridine |

| CAS Number | 175277-57-3 |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| Purity | ≥97% (commercially available) |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| LogP | 1.02422 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

| SMILES | CC1=NC=C(C(N)=S)C=C1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from its corresponding nitrile, 6-methylnicotinonitrile. Several general methods for the conversion of nitriles to primary thioamides have been reported in the literature. A common and effective approach involves the reaction of the nitrile with a source of hydrogen sulfide.

General Experimental Protocol for the Synthesis of Thioamides from Nitriles

The following is a representative protocol adapted from established methods for the synthesis of thioamides from aromatic nitriles. This procedure should be optimized for the specific substrate, 6-methylnicotinonitrile.

Reaction Scheme:

Materials:

-

6-methylnicotinonitrile

-

Sodium hydrogen sulfide (NaHS) hydrate

-

Magnesium chloride (MgCl₂) hexahydrate

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 6-methylnicotinonitrile (1.0 eq) in DMF, add sodium hydrogen sulfide hydrate (2.0-3.0 eq) and magnesium chloride hexahydrate (1.0-1.5 eq).

-

Stir the reaction mixture at room temperature for 0.5-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Role as a Heterocyclic Building Block in Drug Discovery

The carbothioamide functional group is a versatile handle for the synthesis of various heterocyclic systems and for derivatization to modulate the physicochemical and pharmacological properties of a lead compound. Pyridine carbothioamides, in particular, have been investigated for a range of biological activities.

Precursor to Bioactive Molecules

Derivatives of pyridine carbothioamide have shown promise in several therapeutic areas:

-

Anticancer Agents: A number of pyridine carbothioamide derivatives incorporating a sulfonamide pharmacophore have been synthesized and evaluated as tubulin polymerization inhibitors. Some of these compounds exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver), with IC₅₀ values in the low micromolar range.[2] These findings highlight the potential of the pyridine carbothioamide scaffold in the development of novel antimitotic agents.[2]

-

Urease Inhibitors: Pyridine carboxamide and carbothioamide derivatives have been explored as inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The ability of the carbothioamide group to coordinate with the nickel ions in the active site of urease makes it a promising pharmacophore for the design of potent inhibitors.

-

Cholinesterase Inhibitors: Quinoline thiosemicarbazones, which can be synthesized from precursors related to pyridine carbothioamides, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[3]

The general synthetic utility of this compound as a building block is depicted in the following workflow:

Potential Involvement in Signaling Pathways

Given the observed anticancer activity of pyridine carbothioamide derivatives, a plausible mechanism of action for molecules derived from this compound is the modulation of signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by a bioactive derivative of this compound that acts as a tubulin inhibitor.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials and the reactivity of its carbothioamide group make it an attractive scaffold for the generation of diverse chemical libraries. The demonstrated biological activities of closely related pyridine carbothioamide derivatives, particularly in the area of oncology, underscore the promise of this compound as a starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

The Rising Potential of 6-Methylpyridine-3-carbothioamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this privileged heterocyclic family, derivatives of 6-methylpyridine-3-carbothioamide are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this compound and its analogs, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-methylnicotinic acid. The first step involves the esterification of the carboxylic acid, followed by thionation of the resulting amide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 6-Methylnicotinate

This procedure follows a standard Fischer esterification protocol.

-

Materials: 6-Methylnicotinic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

-

Procedure:

-

Suspend 6-methylnicotinic acid (1 equivalent) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate.

-

Step 2: Synthesis of this compound

The conversion of the amide to the thioamide is effectively carried out using Lawesson's reagent.[1]

-

Materials: Methyl 6-methylnicotinate, Lawesson's reagent, Anhydrous toluene.

-

Procedure:

-

Dissolve methyl 6-methylnicotinate (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Potential Therapeutic Applications and Biological Activities

Derivatives of pyridine carbothioamide and the closely related pyridine carboxamide have demonstrated significant potential across a spectrum of therapeutic areas. The thioamide moiety often enhances biological activity compared to its amide counterpart.[2][3]

Anticancer Activity

Pyridine carboxamide and carbothioamide derivatives have shown promising cytotoxic effects against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine Carboxamide Derivatives | MV-4-11 (Leukemia) | 0.0035 | [4] |

| Pyridine Carboxamide Derivatives | KYSE-520 (Esophageal) | 5.73 | [4] |

The mechanism of anticancer action for some pyridine carboxamide derivatives involves the inhibition of key signaling proteins such as SHP2, an important regulator of proliferation pathways.[4]

Antimicrobial Activity

The carbothioamide functional group is a known pharmacophore in antimicrobial agents. Pyridine carbothioamide derivatives have shown potential as antibacterial and antifungal agents.

Antibacterial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-piperidine thioamide analogs | Staphylococcus aureus (MRSA) | 30 | [3] |

Antifungal Activity

Some pyridine carboxamide derivatives act as succinate dehydrogenase inhibitors, a validated antifungal target.[5]

| Compound Class | Organism | IC₅₀ (mg/L) | Reference |

| Pyridine Carboxamide Derivatives | Botrytis cinerea (SDH enzyme) | 5.6 | [5] |

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, these compounds have shown inhibitory activity against other clinically relevant enzymes.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Pyridine carbothioamide derivatives have emerged as potent urease inhibitors.

| Compound | IC₅₀ (µM) | Reference |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | [6] |

| Pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | [6] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications.

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Hydrazine carbothioamide derivatives | Bovine Carbonic Anhydrase II | 0.13 - 10.23 | [7] |

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][9]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[4][10]

-

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[10]

-

Procedure:

-

Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

-

Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

-

Antifungal Activity: Broth Microdilution Method

Similar to the antibacterial assay, this method determines the MIC of an antifungal agent.[11][12]

-

Principle: The principle is the same as the antibacterial broth microdilution method, but with modifications in the growth medium and incubation conditions suitable for fungi.[11]

-

Procedure:

-

Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum.

-

Inoculate each well with the fungal suspension.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

-

Determine the MIC by observing the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

-

Mechanism of Action: The Role of the Thioamide Group

The thioamide group imparts unique electronic and steric properties that are key to the biological activity of these compounds.[2] The sulfur atom is a better hydrogen bond donor but a weaker acceptor compared to the oxygen atom in an amide.[3] This modification can significantly alter the binding interactions with biological targets. Thioamides are also more reactive and can act as versatile intermediates in the synthesis of various heterocyclic systems.[13] Their ability to chelate metal ions is another important feature, which can be crucial for inhibiting metalloenzymes.

Visualizing the Workflow and Pathways

Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

General Workflow for In Vitro Anticancer Screening

Caption: Workflow for evaluating anticancer activity using the MTT assay.

Logical Relationship of Potential Biological Activities

Caption: Potential biological activities of the this compound scaffold.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive targets for further investigation in medicinal chemistry. This technical guide provides a foundational understanding for researchers to explore the full potential of this exciting class of molecules in the ongoing quest for new and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Thioamide - Wikipedia [en.wikipedia.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Synthesis Protocol for 6-Methylpyridine-3-carbothioamide

Introduction

6-Methylpyridine-3-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug development. Thioamide moieties are known to be isosteres of amides and can exhibit unique biological activities, including enhanced potency, improved pharmacokinetic properties, or different target interactions. Pyridine-based structures are prevalent in a wide range of bioactive molecules. This document provides a detailed protocol for a plausible synthetic route to this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery. The described protocol is based on established chemical transformations for the synthesis of analogous compounds.

General Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A common and effective method for the preparation of thioamides is the thionation of the corresponding carboxamide. Therefore, the proposed synthetic pathway involves the preparation of 6-Methylpyridine-3-carboxamide followed by its conversion to the target thioamide.

Experimental Protocols

Part 1: Synthesis of 6-Methylpyridine-3-carboxamide

This procedure outlines the conversion of 6-methylnicotinic acid to 6-methylpyridine-3-carboxamide.

Materials:

-

6-Methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (aqueous, concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylnicotinic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 6-methylnicotinoyl chloride.

-

Amidation: Cool the crude acid chloride in an ice bath. Slowly and carefully add the crude product to a stirred, concentrated aqueous ammonia solution (excess) while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Methylpyridine-3-carboxamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Part 2: Synthesis of this compound

This procedure details the thionation of 6-Methylpyridine-3-carboxamide to the target compound.

Materials:

-

6-Methylpyridine-3-carboxamide

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Methylpyridine-3-carboxamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5-0.6 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of the target compound and its precursor. Please note that yields are estimates for typical reactions of this nature and may vary.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Melting Point (°C) | Typical Yield (%) |

| 6-Methylpyridine-3-carboxamide | C₇H₈N₂O | 136.15 | Solid | 197-199 | 70-90 |

| This compound | C₇H₈N₂S | 152.22 [1] | Solid | Not available | 60-85 |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the One-Pot Synthesis of Pyridine Carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyridine carbothioamide derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The methodologies outlined herein offer efficient and straightforward routes to these valuable scaffolds.

Application Note 1: One-Pot Synthesis of N-Aryl-Pyridine-2-Carbothioamides via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a powerful and direct one-pot method for the synthesis of N-aryl-pyridine-2-carbothioamides from readily available starting materials: 2-picoline, a substituted aniline, and elemental sulfur. This reaction is particularly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development. The reaction proceeds through a series of intermediates, initiated by the reaction of the aniline with sulfur, followed by reaction with 2-picoline.

A notable application of this method is the synthesis of sulfonamide-functionalized pyridine carbothioamides, which have demonstrated potent anticancer activity.[1] These compounds act as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs. The one-pot nature of this synthesis makes it an efficient strategy for accessing these complex molecules.

Experimental Protocol 1: General Procedure for the One-Pot Synthesis of N-(Sulfamoylphenyl)pyridine-2-carbothioamides.[1]

Materials:

-

Substituted sulfanilamide derivative (1.0 eq)

-

2-Picoline (2.0 eq)

-

Sulfur (2.5 eq)

-

Sodium sulfide nonahydrate (0.5 mol%)

-

2 M Aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetonitrile

Procedure:

-

A mixture of the sulfanilamide derivative (12.5 mmol), 2-picoline (25 mmol), sulfur (0.96 g, 30 mmol), and sodium sulfide nonahydrate (0.5 mol%) is refluxed for 72 hours.

-

The reaction mixture is cooled to room temperature.

-

A 2 M aqueous solution of sodium hydroxide (2 x 75 mL) is added, and the resulting suspension is filtered.

-

The filtrate is acidified with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from acetonitrile to afford the pure N-(sulfamoylphenyl)pyridine-2-carbothioamide derivative.

Yields: 69% to 85%[1]

Logical Workflow for Protocol 1

Caption: Workflow for the synthesis of N-(sulfamoylphenyl)pyridine-2-carbothioamides.

Application Note 2: Multicomponent Synthesis of Functionalized Pyridine-3-carbothioamides

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly advantageous in drug discovery for the rapid generation of diverse compound libraries. For the synthesis of pyridine carbothioamide derivatives, a one-pot condensation involving an aromatic aldehyde, an active methylene compound such as malononitrile or cyanoacetamide, a ketone, and a sulfur source like cyanothioacetamide can be employed. This methodology provides access to highly functionalized pyridine scaffolds with a carbothioamide moiety at the 3-position. These compounds are of interest for their potential biological activities, including anti-inflammatory and anticancer properties.

Experimental Protocol 2: General Procedure for the One-Pot, Four-Component Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles (a precursor for carbothioamides).[2]

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Aryl methyl ketone (1.0 eq)

-

Ammonium acetate (excess)

-

Ethanol or Microwave irradiation (solvent-free)

Procedure:

Method A: Microwave Irradiation (Solvent-Free)

-

A mixture of the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) is placed in a flask.

-

The flask is subjected to microwave irradiation (e.g., 300-500 W) for 5-10 minutes.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The solid product is washed with water and then ethanol to remove excess ammonium acetate and other impurities.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-3-cyanopyridine derivative.

Method B: Conventional Heating

-

A mixture of the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in ethanol (10 mL) is refluxed for 6-8 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried.

-

The crude product is purified by recrystallization.

Note: To obtain the carbothioamide from the resulting 3-cyanopyridine, a subsequent reaction with a sulfurating agent like Lawesson's reagent or H₂S would be necessary.

Reaction Pathway for Multicomponent Synthesis

Caption: Multicomponent reaction for 2-amino-3-cyanopyridine synthesis.

Data Presentation

Table 1: Synthesis of Sulfonamide-Functionalized Pyridine Carbothioamide Derivatives[1]

| Compound | Substituent (R) | Yield (%) |

| 1 | H | 75 |

| 2 | 4-CH₃ | 82 |

| 3 | 4-OCH₃ | 78 |

| 4 | 4-F | 69 |

| 5 | 2,4-di-CH₃ | 85 |

| 6 | 2-OCH₃-4-CH₃ | 72 |

| 7 | 2-OH-4-CH₃ | 70 |

| 8 | 4-NO₂ | 76 |

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Sulfonamide-Functionalized Pyridine Carbothioamides[1]

| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) |

| 1 | 9.1 ± 0.8 | 11.2 ± 1.1 | 7.5 ± 0.6 | 10.5 ± 0.9 |

| 2 | 4.5 ± 0.4 | 6.8 ± 0.5 | 3.1 ± 0.3 | 5.2 ± 0.4 |

| 3 | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.2 ± 0.1 | 2.1 ± 0.2 |

| 4 | 13.0 ± 1.2 | 10.5 ± 0.9 | 9.8 ± 0.8 | 11.7 ± 1.0 |

| 5 | 2.1 ± 0.2 | 3.1 ± 0.3 | 1.5 ± 0.1 | 2.6 ± 0.2 |

| 6 | 36.0 ± 3.1 | 25.0 ± 2.2 | 18.0 ± 1.5 | 29.0 ± 2.5 |

| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.04 | 1.1 ± 0.1 | 0.9 ± 0.1 |

| Colchicine | 5.2 ± 0.5 | 6.1 ± 0.5 | 4.8 ± 0.4 | 5.5 ± 0.5 |

Table 3: Tubulin Polymerization Inhibitory Activity[1]

| Compound | IC₅₀ (µM) |

| 2 | 29.7 ± 2.5 |

| 3 | 1.1 ± 0.1 |

| 4 | 7.3 ± 0.6 |

| 5 | 1.4 ± 0.1 |

| 6 | 59.6 ± 5.1 |

| CA-4 | 2.96 ± 0.2 |

| Colchicine | 10.6 ± 0.9 |

References

Application Notes and Protocols for 6-Methylpyridine-3-carbothioamide in Urease Inhibition Assays